2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a benzothiazole ring system, a thiophene ring, and an acetamide group
Mechanism of Action
Mode of Action
It’s known that the compound exhibits properties of fluorescence due to the excited state intramolecular proton transfer (esipt) characteristic . This suggests that the compound might interact with its targets by transferring protons in the excited state .
Biochemical Pathways
The compound’s fluorescence properties suggest that it might be involved in pathways related to light emission or energy transfer .
Result of Action
It’s known that the compound exhibits properties of fluorescence , which suggests that it might cause changes in light emission or energy transfer at the molecular and cellular levels .
Action Environment
The compound’s fluorescence properties suggest that factors such as light exposure might influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to different functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the benzothiazole or thiophene rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound for developing new drugs, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring system and are known for their diverse biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are also studied for their medicinal properties.
Uniqueness: 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18(10-14(19)16-9-11-5-4-8-20-11)15-17-12-6-2-3-7-13(12)21-15/h2-8H,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCLPMGYSIEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.